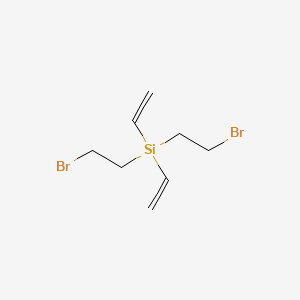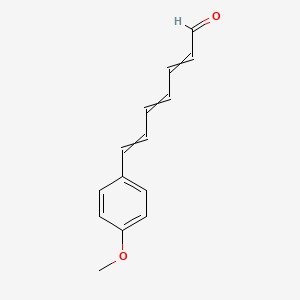
5-Methylnonane-1,9-diamine;terephthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylnonane-1,9-diamine and terephthalic acid are key components in the formation of polyamides, specifically Polyamide 9,T. This compound is known for its high-performance characteristics, including thermal stability, chemical resistance, and electrical properties . The combination of 5-Methylnonane-1,9-diamine and terephthalic acid results in a material that is widely used in various industries, including automotive, electronics, and medical equipment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of polyamides from 5-Methylnonane-1,9-diamine and terephthalic acid typically involves a polycondensation reaction. This process occurs at elevated temperatures, where the diamine and dibasic acid react to form an amide bond, releasing water as a byproduct . The reaction conditions often include the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of polyamides from 5-Methylnonane-1,9-diamine and terephthalic acid follows a similar polycondensation process. The reactants are mixed in an aqueous slurry and heated to facilitate the reaction . The resulting polymer is then purified and processed into various forms, such as fibers, films, or molded parts .
Chemical Reactions Analysis
Types of Reactions: 5-Methylnonane-1,9-diamine and terephthalic acid primarily undergo condensation reactions to form polyamides . These reactions involve the formation of amide bonds between the diamine and the acid, with the release of water as a byproduct .
Common Reagents and Conditions: The common reagents used in these reactions include the diamine (5-Methylnonane-1,9-diamine) and the dibasic acid (terephthalic acid) . Catalysts may also be used to enhance the reaction rate and yield . The reaction conditions typically involve elevated temperatures and controlled environments to ensure the formation of high-quality polyamides .
Major Products: The major product formed from the reaction between 5-Methylnonane-1,9-diamine and terephthalic acid is Polyamide 9,T . This polymer exhibits excellent thermal stability, chemical resistance, and electrical properties, making it suitable for various applications .
Scientific Research Applications
5-Methylnonane-1,9-diamine and terephthalic acid have numerous scientific research applications. In chemistry, they are used to study the synthesis and properties of polyamides . In biology and medicine, these compounds are utilized in the development of medical devices and equipment due to their biocompatibility and chemical resistance . In industry, they are employed in the production of high-performance materials for automotive, electronics, and packaging applications .
Mechanism of Action
The mechanism of action for the formation of polyamides from 5-Methylnonane-1,9-diamine and terephthalic acid involves a step-growth polymerization process . This process is characterized by the formation of amide bonds between the diamine and the acid, with the release of water as a byproduct . The molecular targets in this reaction are the amine and carboxyl groups of the reactants, which undergo nucleophilic substitution to form the amide bonds .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-Methylnonane-1,9-diamine and terephthalic acid include other diamines and dibasic acids used in the synthesis of polyamides . Examples include 2,4-dimethyl-1,8-octanediamine and 2,4,6-trimethyl-1,7-heptanediamine .
Uniqueness: The uniqueness of 5-Methylnonane-1,9-diamine and terephthalic acid lies in their ability to form Polyamide 9,T, which exhibits superior thermal stability, chemical resistance, and electrical properties compared to other polyamides . This makes them highly valuable in applications requiring high-performance materials .
Properties
CAS No. |
50507-31-8 |
|---|---|
Molecular Formula |
C18H30N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-methylnonane-1,9-diamine;terephthalic acid |
InChI |
InChI=1S/C10H24N2.C8H6O4/c1-10(6-2-4-8-11)7-3-5-9-12;9-7(10)5-1-2-6(4-3-5)8(11)12/h10H,2-9,11-12H2,1H3;1-4H,(H,9,10)(H,11,12) |
InChI Key |
UZYXKHDZSWRYKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCN)CCCCN.C1=CC(=CC=C1C(=O)O)C(=O)O |
Related CAS |
50507-31-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



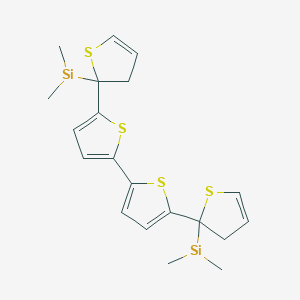
![4-[[4,6-Bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B14647986.png)
![4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B14648004.png)
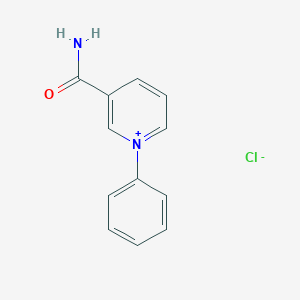
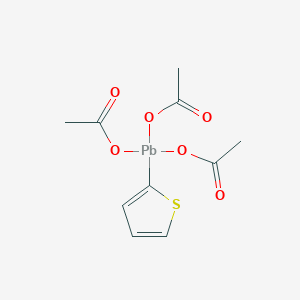
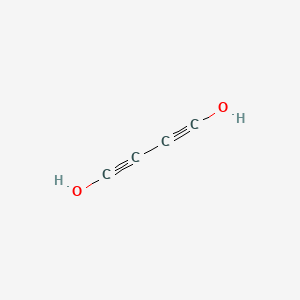
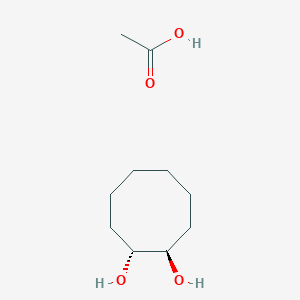
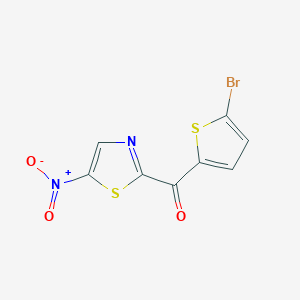

![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid](/img/structure/B14648050.png)
![N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine](/img/structure/B14648053.png)
